

LBM-415: A Technical Guide to a Novel Peptide Deformylase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

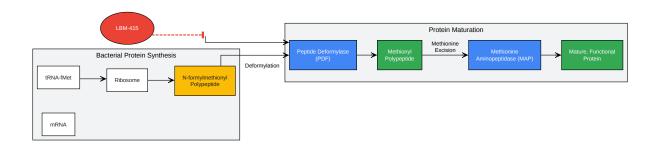
For Researchers, Scientists, and Drug Development Professionals

Introduction

LBM-415, also known as NVP PDF-713, is a pioneering antibacterial agent belonging to the peptide deformylase (PDF) inhibitor class.[1][2][3][4] It represents a significant development in the search for new antibiotics with novel mechanisms of action to combat the growing threat of antimicrobial resistance. **LBM-415** has demonstrated potent activity against a range of clinically important Gram-positive and select Gram-negative pathogens, including strains resistant to existing antibiotic classes.[5][6][7] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical data for **LBM-415**.

Chemical Structure and Properties

LBM-415 is an N-alkyl urea hydroxamic acid derivative.[8][9] Its chemical and physical properties are summarized in the table below.



Property	Value	Reference
IUPAC Name	(2S)-1-((2R)-2- ((Formylhydroxyamino)methyl) hexanoyl)pyrrolidine-2- carboxylic acid N-(5-fluoro-1- oxopyridin-2-yl)amide	[2]
Synonyms	NVP PDF-713	[2]
CAS Number	478913-91-6	[2]
Chemical Formula	C18H25FN4O5	[2]
Molecular Weight	396.41 g/mol	[2]
Hydrogen Bond Acceptors	5	[10]
Hydrogen Bond Donors	2	[10]
Rotatable Bonds	10	[10]
Topological Polar Surface Area	115.44 Ų	[10]
XLogP	1.39	[10]

Mechanism of Action: Inhibition of Peptide Deformylase

LBM-415 exerts its antibacterial effect by targeting and inhibiting peptide deformylase (PDF), a crucial bacterial enzyme.[11][12] In bacteria, protein synthesis is initiated with N-formylmethionine. The formyl group must be removed by PDF to allow for the subsequent removal of the methionine residue by methionine aminopeptidase (MAP), leading to the maturation of functional proteins. By inhibiting PDF, **LBM-415** prevents the removal of the N-formyl group, leading to the accumulation of formylated proteins and ultimately inhibiting bacterial growth.[11] This mechanism is primarily bacteriostatic.[4][7][8]

Click to download full resolution via product page

Caption: Mechanism of action of LBM-415.

In Vitro Antibacterial Activity

LBM-415 has demonstrated potent in vitro activity against a broad range of clinically relevant bacteria. The minimum inhibitory concentrations (MICs) for various pathogens are summarized below.

Organism	MIC50 (μg/mL)	MIC90 (μg/mL)	Reference
Staphylococcus aureus (Oxacillin- Susceptible)	1	2	[8]
Staphylococcus aureus (Oxacillin- Resistant)	0.5	2	[8]
Streptococcus pneumoniae	-	1	[4]
Streptococcus spp.	-	1	[4]
Enterococcus spp.	-	4	[4]
Moraxella catarrhalis	-	0.5	[4]
Haemophilus influenzae	-	4-8	[4]
Legionella pneumophila	-	0.12	[4]

In Vivo Efficacy in Murine Infection Models

The in vivo efficacy of **LBM-415** has been evaluated in various murine infection models, demonstrating its potential for treating bacterial infections.

Infection Model	Pathogen	Administrat ion Route	ED50 (mg/kg)	Comparator and ED50 (mg/kg)	Reference
Systemic Infection	S. pneumoniae (MDRSP)	Subcutaneou s	4.8	Telithromycin: 13.2	[1][3]
Systemic Infection	S. pneumoniae (MDRSP)	Oral	36.6	Penicillin V: >60, Clarithromyci n: >60	[1][3]
Pneumonia	S. pneumoniae (PSSP)	Oral	23.3	Moxifloxacin: 14.3	[1][3]

Pharmacokinetic Properties

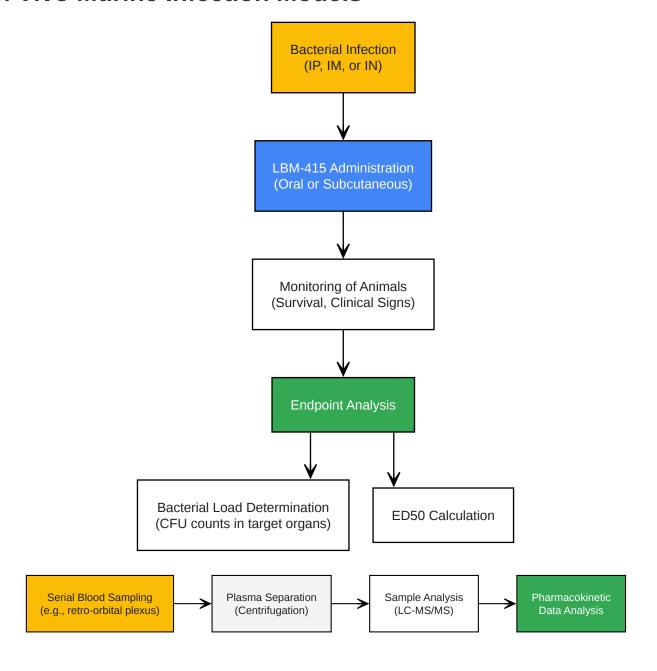
Pharmacokinetic studies have been conducted in both mice and humans to characterize the absorption, distribution, metabolism, and excretion of **LBM-415**.

Table 3: Pharmacokinetic Parameters of LBM-415 in Mice

Parameter	Intravenous (5 mg/kg)	Oral (20 mg/kg)	Reference
Cmax (ng/mL)	5,361 (C0)	4,250	[1][9]
Tmax (min)	-	30	[1][9]
AUC (ng·h/mL)	2,693	5,702	[1][9]
Bioavailability (F)	-	53%	[1][9]
Clearance (CL) (mL/h/kg)	1,851	-	[1][9]
Volume of Distribution (Vss) (mL/kg)	3,119	-	[1][9]

Table 4: Pharmacokinetic Parameters of **LBM-415** in Healthy Human Volunteers (1,000 mg single oral dose)

Parameter	Value	Reference
Cmax (μg/mL)	17.85 ± 5.96 (at 1,000 mg b.i.d.)	[13]
AUC0-24h (μg·h/mL)	36.83 ± 10.36 (at 1,000 mg b.i.d.)	[13]
Half-life (t1/2) (h)	2.18 ± 0.61	[13]


Experimental Protocols In Vitro Susceptibility Testing: Broth Microdilution Method

The minimum inhibitory concentrations (MICs) of **LBM-415** were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

- Inoculum Preparation: Bacterial isolates are cultured on appropriate agar plates. Colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL.
- Drug Dilution: LBM-415 is serially diluted in CAMHB in 96-well microtiter plates to obtain a range of concentrations.
- Inoculation and Incubation: Each well containing the diluted drug is inoculated with the standardized bacterial suspension. The plates are incubated at 35-37°C for 16-20 hours in ambient air.
- MIC Determination: The MIC is defined as the lowest concentration of LBM-415 that completely inhibits visible bacterial growth.

In Vivo Murine Infection Models

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. byjus.com [byjus.com]
- 2. Development and Characterization of a Long-Term Murine Model of Streptococcus pneumoniae Infection of the Lower Airways PMC [pmc.ncbi.nlm.nih.gov]
- 3. 15.5 Ribosomes and Protein Synthesis OpenStax Biology [press.rebus.community]
- 4. Animal Models of Pneumococcal pneumonia [mdpi.com]
- 5. Murine Models for Staphylococcal Infection PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acute Streptococcus pneumoniae lung infection: Mouse model and characterisation of the immune response. [protocols.io]
- 7. noblelifesci.com [noblelifesci.com]
- 8. Initiation of Protein Synthesis in Bacteria PMC [pmc.ncbi.nlm.nih.gov]
- 9. Murine Models for Staphylococcal Infection. | Skaar Lab [vumc.org]
- 10. google.com [google.com]
- 11. criver.com [criver.com]
- 12. Commercial broth microdilution panel validation and reproducibility trials for NVP PDF-713 (LBM 415), a novel inhibitor of bacterial peptide deformylase PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Murine models [bio-protocol.org]
- To cite this document: BenchChem. [LBM-415: A Technical Guide to a Novel Peptide Deformylase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674648#chemical-structure-and-properties-of-lbm-415]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com